molecular formula C27H39FN2O2 B12167029 2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol

2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol

Cat. No.: B12167029
M. Wt: 442.6 g/mol
InChI Key: OKLZUMGNKSVRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups, a fluorophenyl group, and a piperazine ring with a hydroxyethyl substituent, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol typically involves multiple steps, including the alkylation of phenol derivatives and the introduction of the piperazine ring. One common method involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then reacted with 4-fluorobenzyl chloride and 4-(2-hydroxyethyl)piperazine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The fluorophenyl group can undergo reduction to form the corresponding hydrocarbon.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized as an antioxidant and stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The piperazine ring may interact with various receptors in the body, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer.

    2,6-Di-tert-butylphenol: Utilized as a precursor for more complex antioxidants.

Uniqueness

2,6-Di-tert-butyl-4-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol is unique due to its combination of structural features, including the fluorophenyl group and the hydroxyethyl-substituted piperazine ring. These features contribute to its diverse range of applications and potential therapeutic effects.

Properties

Molecular Formula

C27H39FN2O2

Molecular Weight

442.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C27H39FN2O2/c1-26(2,3)22-17-20(18-23(25(22)32)27(4,5)6)24(19-7-9-21(28)10-8-19)30-13-11-29(12-14-30)15-16-31/h7-10,17-18,24,31-32H,11-16H2,1-6H3

InChI Key

OKLZUMGNKSVRAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)F)N3CCN(CC3)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.